4-Bromo-2-fluorophenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluorophenyl trifluoromethanesulphonate: is a chemical compound with the molecular formula C7H3BrF4O3S and a molecular weight of 323.06 g/mol . This compound is known for its unique chemical properties and is widely used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorophenyl trifluoromethanesulphonate typically involves the reaction of 4-bromo-2-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorophenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the trifluoromethanesulphonate group is replaced by a nucleophile.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .
Scientific Research Applications
4-Bromo-2-fluorophenyl trifluoromethanesulphonate is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
4-Bromo-2-fluorophenol: This compound is a precursor in the synthesis of 4-Bromo-2-fluorophenyl trifluoromethanesulphonate.
4-Bromo-2-fluorophenyl sulfonate: Similar in structure but with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. Additionally, the trifluoromethanesulphonate group enhances its reactivity, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBHSYQMQIGZFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.